molecular formula C12H12N2O3S B11951736 N-(4-amino-2-hydroxyphenyl)benzenesulfonamide CAS No. 38880-64-7

N-(4-amino-2-hydroxyphenyl)benzenesulfonamide

Cat. No.: B11951736
CAS No.: 38880-64-7
M. Wt: 264.30 g/mol
InChI Key: WGARESHTVLAADK-UHFFFAOYSA-N
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Description

4’-amino-2’-hydroxybenzenesulfonanilide is an organic compound with the molecular formula C12H12N2O3S and a molecular weight of 264.305 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of both amino and hydroxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-amino-2’-hydroxybenzenesulfonanilide typically involves the sulfonation of aniline derivatives followed by amination and hydroxylation reactions. One common method includes the reaction of 4-nitroaniline with sulfuric acid to form 4-nitrobenzenesulfonic acid, which is then reduced to 4-aminobenzenesulfonic acid. Subsequent hydroxylation of the amino group yields 4’-amino-2’-hydroxybenzenesulfonanilide .

Industrial Production Methods

Industrial production of 4’-amino-2’-hydroxybenzenesulfonanilide may involve large-scale sulfonation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-amino-2’-hydroxybenzenesulfonanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-amino-2’-hydroxybenzenesulfonanilide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-amino-2’-hydroxybenzenesulfonanilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-amino-4-(tert-butyl)-2’-hydroxybenzenesulfonanilide
  • 4’-amino-4-(hexadecyloxy)-2’-hydroxybenzenesulfonanilide
  • 4’-amino-5’-chloro-2’-hydroxybenzenesulfonanilide
  • 4’-hydroxybenzenesulfonanilide

Uniqueness

4’-amino-2’-hydroxybenzenesulfonanilide is unique due to its specific combination of amino and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

38880-64-7

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

N-(4-amino-2-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O3S/c13-9-6-7-11(12(15)8-9)14-18(16,17)10-4-2-1-3-5-10/h1-8,14-15H,13H2

InChI Key

WGARESHTVLAADK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)O

Origin of Product

United States

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